N-(4-bromophenyl)-3-cyclohexylpropanamide
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Overview
Description
N-(4-bromophenyl)-3-cyclohexylpropanamide: is an organic compound that features a bromophenyl group attached to a cyclohexylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-3-cyclohexylpropanamide typically involves the reaction of 4-bromoaniline with 3-cyclohexylpropanoic acid. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired amide product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-bromophenyl)-3-cyclohexylpropanamide can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexylcarboxylic acid.
Reduction: Formation of cyclohexylamine or cyclohexanol.
Substitution: Formation of N-(4-aminophenyl)-3-cyclohexylpropanamide or N-(4-thiophenyl)-3-cyclohexylpropanamide.
Scientific Research Applications
Chemistry: N-(4-bromophenyl)-3-cyclohexylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. Its bromophenyl group allows for further functionalization through various coupling reactions.
Biology and Medicine: This compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-cyclohexylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the cyclohexylpropanamide moiety can provide hydrophobic interactions.
Comparison with Similar Compounds
- N-(4-bromophenyl)-2-cyclohexylacetamide
- N-(4-bromophenyl)-3-phenylpropanamide
- N-(4-chlorophenyl)-3-cyclohexylpropanamide
Comparison:
- N-(4-bromophenyl)-2-cyclohexylacetamide: Similar structure but with a shorter carbon chain, which may affect its reactivity and binding properties.
- N-(4-bromophenyl)-3-phenylpropanamide: Contains a phenyl group instead of a cyclohexyl group, leading to different steric and electronic effects.
- N-(4-chlorophenyl)-3-cyclohexylpropanamide: Substitution of bromine with chlorine can alter the compound’s reactivity and interaction with biological targets.
N-(4-bromophenyl)-3-cyclohexylpropanamide stands out due to its unique combination of a bromophenyl group and a cyclohexylpropanamide moiety, offering distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVXHNOTCDACIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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